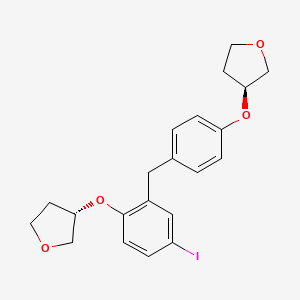
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran is a complex organic compound characterized by its unique structure, which includes an iodine atom and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodine Atom: This can be achieved through iodination reactions using reagents such as iodine or iodide salts.
Coupling Reactions: The final step involves coupling the iodinated intermediate with the tetrahydrofuran ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane
- 4-Iodo-1-chloro-2-[(4-[(1,1-dimethylethyl)dimethylsilyl]oxy)phenyl]methyl]benzene
Uniqueness
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran is unique due to its specific structural features, such as the presence of both an iodine atom and a tetrahydrofuran ring
Propiedades
Fórmula molecular |
C21H23IO4 |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
(3S)-3-[4-iodo-2-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenoxy]oxolane |
InChI |
InChI=1S/C21H23IO4/c22-17-3-6-21(26-20-8-10-24-14-20)16(12-17)11-15-1-4-18(5-2-15)25-19-7-9-23-13-19/h1-6,12,19-20H,7-11,13-14H2/t19-,20-/m0/s1 |
Clave InChI |
HGAHOVRUTWBWRG-PMACEKPBSA-N |
SMILES isomérico |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)O[C@H]4CCOC4 |
SMILES canónico |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)OC4CCOC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


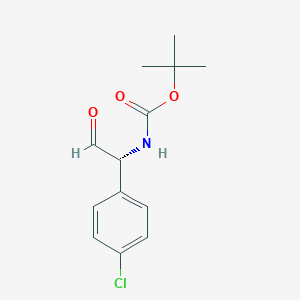
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)

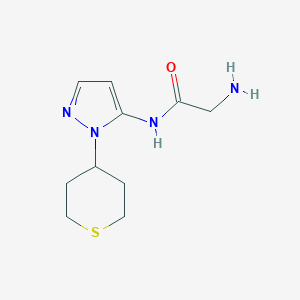
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)


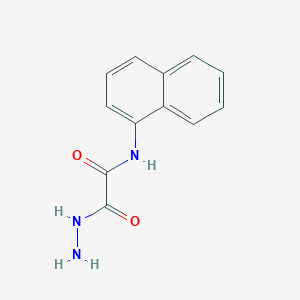

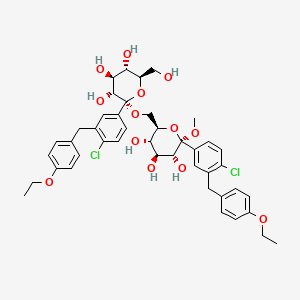
![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
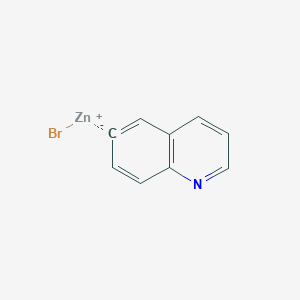
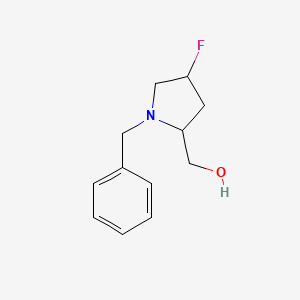
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
